PS-1145 dihydrochloride, chemically designated as N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride, is a selective inhibitor of IκB kinase (IKK) with significant implications in the field of biochemistry and pharmacology. This compound is primarily recognized for its ability to inhibit the activation of nuclear factor kappa-B (NF-κB), a crucial transcription factor involved in inflammatory responses and cell survival pathways. The compound has garnered attention for its potential therapeutic applications in oncology and immunology due to its role in modulating inflammatory processes and tumorigenesis .
The synthesis of PS-1145 dihydrochloride involves a multi-step process, beginning with the formation of the β-carboline core structure. The typical synthetic route includes the following steps:
Reaction Conditions: These reactions are usually conducted under controlled temperatures, often requiring catalysts to enhance efficiency and yield. Specific solvents and reagents are selected based on the desired reaction pathway and efficiency .
The molecular structure of PS-1145 dihydrochloride can be characterized by its unique arrangement of atoms, which includes:
The compound's three-dimensional conformation is critical for its binding affinity and selectivity towards IKK, influencing its mechanism of action .
PS-1145 dihydrochloride is involved in various chemical reactions that can modify its structure and properties:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride .
The mechanism of action of PS-1145 dihydrochloride primarily involves its inhibition of IκB kinase, which plays a pivotal role in the NF-κB signaling pathway. By inhibiting IκB kinase, PS-1145 prevents the phosphorylation and subsequent degradation of IκB proteins, leading to:
Experimental studies have demonstrated that PS-1145 significantly reduces NF-κB-mediated gene expression in various cell types, including human airway epithelial cells and multiple myeloma cell lines .
PS-1145 dihydrochloride exhibits several notable physical and chemical properties:
These properties are critical for its application in laboratory research and potential therapeutic uses .
PS-1145 dihydrochloride has been extensively studied for its applications in various scientific fields:
Research has shown promising results regarding its efficacy in inhibiting tumor growth in nasopharyngeal carcinoma models, highlighting its potential as an anti-cancer agent .
PS-1145 dihydrochloride is systematically named as N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride. Common synonyms include IKK Inhibitor X and PS1145 [1] [3] [8]. The compound is cataloged under CAS numbers 431898-65-6 (free base) and 1049743-58-9 (dihydrochloride salt) [3] [8].
Table 1: Nomenclature and Identifiers of PS-1145 Dihydrochloride
Category | Identifier |
---|---|
IUPAC Name | N-(6-Chloro-9H-pyrido[3,4-b]indol-8-yl)-3-pyridinecarboxamide dihydrochloride |
Common Synonyms | IKK Inhibitor X, PS1145 |
CAS Number (Salt) | 1049743-58-9 |
CAS Number (Free Base) | 431898-65-6 |
PubChem CID | 16219884 |
The compound features a β-carboline core (6-chloro-9H-pyrido[3,4-b]indole) linked via an amide bond to a nicotinoyl group (3-pyridinecarboxamide). The dihydrochloride salt form incorporates two HCl moieties, enhancing solubility. Key structural characteristics include:
ClC1=CC(NC(=O)C2=CC=CN=C2)=C(NC3=C4C=CN=C4)C4=C3C=C1.Cl.Cl
[1] QTDCBADLGJZBHP-UHFFFAOYSA-N
[1] PS-1145 dihydrochloride is a yellow solid with ≥98% purity (HPLC). Key properties include:
Table 2: Physicochemical Properties of PS-1145 Dihydrochloride
Property | Value |
---|---|
Appearance | Yellow solid |
Purity | ≥98% (HPLC) |
Solubility (DMSO) | >3 mg/mL at 60°C (with warming) |
Solubility (MeOH:H₂O) | ≥5 mg/mL at 60°C (1:1 mixture) |
Storage Conditions | 2–8°C, desiccated |
Stability | Sensitive to moisture and heat; stable under recommended storage |
The synthesis of PS-1145 involves condensation of 6-chloro-8-amino-β-carboline with nicotinoyl chloride, followed by dihydrochloride salt formation. Key optimization strategies include:
HPLC Validation:
Spectroscopic Characterization:
Table 3: Analytical Parameters for PS-1145 Dihydrochloride
Method | Conditions | Key Output |
---|---|---|
HPLC | C18 column; acetonitrile/0.1% TFA gradient; 1.0 mL/min flow; 254 nm UV | Retention time: 8.2 min; Purity ≥98% |
NMR (¹³C) | DMSO-d₆; 125 MHz | Carbonyl peak at 165 ppm; β-carboline peaks |
Mass Spectrometry | ESI-positive mode | [M+H]⁺ (free base): m/z 323.06 |
In rodent models, PS-1145 dihydrochloride demonstrates moderate oral bioavailability (40–50%), attributed to efficient intestinal absorption. Key pharmacokinetic parameters include:
PS-1145 dihydrochloride selectively inhibits IκB kinase-2 (IKK-β) with an IC₅₀ of 88–100 nM. It exhibits >1,000-fold selectivity over related kinases (PKA, PKC, CKII) [2] [3] [6]. Mechanisms include:
Table 4: Pharmacodynamic Properties of PS-1145 Dihydrochloride
Parameter | Value |
---|---|
Primary Target | IKK-β (IC₅₀ = 88–100 nM) |
Selectivity | >1,000-fold vs. PKA, PKC, CKII |
Downstream Effects | Suppression of NF-κB; inhibition of IL-6, Bcl-2, cyclin D1 |
In Vivo Efficacy | Tumor growth inhibition in NPC xenografts (3 mg/kg, oral) |
Biochemical Effects | Reduced phosphorylated p65 and IκBα; attenuated cytokine production |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7